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2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a carboxylic acid functional group. The presence of the chlorophenyl group contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The chemical reactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:
These reactions make it a versatile intermediate in synthetic organic chemistry.
Research indicates that 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. The thiazole moiety is often associated with various pharmacological effects, including:
These biological activities highlight its potential use in drug development and therapeutic applications .
Several synthesis methods have been reported for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid:
These methods allow for the efficient production of this compound in laboratory settings .
2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid has several applications across different fields:
These applications underline its significance in both industrial and research contexts .
Interaction studies involving 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid have focused on its binding affinity to various biological targets. Notable findings include:
These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Similar thiazole structure; different chlorophenyl position | Different biological activity profile |
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid | Contains methyl instead of chlorine | Potentially different reactivity |
5-Methylthiazole-4-carboxylic acid | Lacks the chlorophenyl group | More basic properties |
The presence of the chlorine atom at the ortho position relative to the carboxylic acid distinguishes 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid from these similar compounds, potentially influencing its biological activity and chemical reactivity .
Irritant